molecular formula C12H12N2O2 B8469458 1-(1-benzyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

1-(1-benzyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Cat. No. B8469458
M. Wt: 216.24 g/mol
InChI Key: OBFOCTPZUGWLBZ-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a 40% aqueous solution of glyoxal (8.28 g, 6.55 mL, 57.1 mmol) was added a slurry of 2-oxopropanal benzylhydrazone (10.1 g, 57.1 mmol) in water (250 mL) and methanol (25 mL). The resulting mixture was heated at reflux for 3 hours before cooling to room temperature. The mixture was extracted with EtOAc (2×100 mL) and the combined organic extracts were washed with water, saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated. The crude material was purified by CombiFlash (120 g column, 0-100% EtOAc/heptane gradient) to provide 1-(1-benzyl-4-hydroxy-1H-pyrazol-3-yl)ethanone (4.07 g, 33%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal benzylhydrazone
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=[O:2].[CH2:5]([NH:12][N:13]=[CH:14][C:15](=[O:17])[CH3:16])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O.CO>[CH2:5]([N:12]1[CH:16]=[C:15]([OH:17])[C:14]([C:1](=[O:2])[CH3:3])=[N:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.55 mL
Type
reactant
Smiles
C(=O)C=O
Name
2-oxopropanal benzylhydrazone
Quantity
10.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NN=CC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with water, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash (120 g column, 0-100% EtOAc/heptane gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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